5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-5-7(2)11-8-3-4-10-9(6)8/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVAPNIXFAQFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5,7 Dimethyl 1h Pyrrolo 3,2 B Pyridine
De Novo Synthesis Approaches to the Pyrrolo[3,2-B]pyridine Ring System
De novo synthesis provides a direct route to the fundamental pyrrolo[3,2-b]pyridine framework, building the bicyclic system from acyclic or monocyclic precursors. These methods offer the advantage of installing desired substituents at specific positions from the outset of the synthetic sequence.
Multi-Component Reactions for Constructing the Pyrrolo[3,2-B]pyridine Core
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms from the starting materials. beilstein-journals.org While a specific MCR for the direct synthesis of 5,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine is not extensively documented, the general principles of MCRs can be applied to construct related polysubstituted pyrrolopyridine scaffolds. For instance, a three-component reaction involving an isocyanide, a dialkyl but-2-ynedioate, and a 1,4-dihydropyridine (B1200194) can yield polyfunctionalized tetrahydrocyclopenta wikipedia.orgresearchgate.netpyrrolo[2,3-b]pyridines. nih.gov
A hypothetical MCR approach to a precursor of this compound could involve the condensation of 2,4-dimethyl-3-aminopyridine with a suitable three-carbon synthon, such as an α-haloketone and a source of ammonia, in a one-pot reaction. The initial reaction would likely involve the formation of an imine between the aminopyridine and the ketone, followed by an intramolecular cyclization and subsequent aromatization to yield the desired pyrrolopyridine core.
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
| Alkyl Isocyanide | Dialkyl But-2-ynedioate | 1,4-Dihydropyridine | Tetrahydrocyclopenta wikipedia.orgresearchgate.netpyrrolo[2,3-b]pyridine | nih.gov |
| Amine | Aldehyde | Isocyanoacetamide | Pyrrolo[3,4-b]pyridin-5-one | researchgate.net |
Cyclization Strategies in this compound Formation
Cyclization reactions are fundamental to the formation of the pyrrolo[3,2-b]pyridine ring system. Several classical indole (B1671886) syntheses have been adapted for the preparation of azaindoles.
One of the most prominent strategies is the Leimgruber-Batcho indole synthesis . This two-step process begins with the reaction of an ortho-nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine. wikipedia.org Subsequent reductive cyclization of the enamine yields the indole ring. For the synthesis of this compound, the starting material would be 2,4-dimethyl-3-nitropyridine (B91083). The methyl group at the 2-position, being ortho to the nitro group, is sufficiently acidic to react with DMF-DMA to form the corresponding enamine. wikipedia.org The subsequent reduction of the nitro group, typically using catalysts like Raney nickel with hydrazine (B178648) or palladium on carbon with hydrogen, leads to the formation of the pyrrole (B145914) ring. wikipedia.orgclockss.org
Another powerful method is the Bartoli indole synthesis , which involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.org This reaction requires three equivalents of the Grignard reagent and is particularly effective for the synthesis of 7-substituted indoles. wikipedia.org The application of this methodology to 2,4-dimethyl-3-nitropyridine using vinylmagnesium bromide would be expected to yield this compound. The steric bulk of the ortho-methyl group is known to facilitate the key clockss.orgclockss.org-sigmatropic rearrangement in the reaction mechanism. wikipedia.org
The Fischer indole synthesis is another classical method that can be adapted for azaindole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde. nih.gov For the target molecule, the corresponding pyridylhydrazone would be required. This could be prepared from 3-hydrazinyl-2,4-dimethylpyridine and a suitable carbonyl compound. The subsequent acid-catalyzed cyclization would then furnish the pyrrolo[3,2-b]pyridine core.
| Cyclization Strategy | Key Precursor | Key Reagents | Product | References |
| Leimgruber-Batcho | 2,4-Dimethyl-3-nitropyridine | 1. DMF-DMA2. Reducing agent (e.g., Raney Ni/H₂NNH₂) | This compound | wikipedia.orgclockss.org |
| Bartoli | 2,4-Dimethyl-3-nitropyridine | Vinyl Grignard reagent | This compound | wikipedia.org |
| Fischer | 3-Hydrazinyl-2,4-dimethylpyridine | Carbonyl compound, Acid catalyst | This compound | nih.gov |
Regioselective and Stereoselective Synthesis of Pyrrolo[3,2-B]pyridine Derivatives
While the synthesis of the achiral this compound does not involve stereoselectivity, regioselectivity is a critical aspect, particularly in the initial functionalization of the pyridine (B92270) ring and during the cyclization step.
The nitration of 2,4-lutidine (2,4-dimethylpyridine) is a key step in preparing the precursor for the Leimgruber-Batcho and Bartoli syntheses. The directing effects of the two methyl groups and the pyridine nitrogen determine the position of nitration. The synthesis of 2,4-dimethyl-3-nitropyridine is the desired outcome for the subsequent cyclization to form the pyrrolo[3,2-b]pyridine isomer.
In the Fischer indole synthesis, the regioselectivity is determined by the direction of the cyclization of the hydrazone intermediate. With unsymmetrical ketones, a mixture of regioisomeric indoles can be formed. The choice of acid catalyst and reaction conditions can influence this regioselectivity.
Functional Group Transformations and Late-Stage Functionalization Leading to this compound
An alternative to de novo synthesis is the modification of a pre-existing pyrrolo[3,2-b]pyridine core or a pyridine precursor through functional group transformations and late-stage functionalization.
Precursor Derivatization and Scaffold Construction Approaches
The synthesis of the requisite precursors for cyclization often involves several functional group transformations. A common starting material for the synthesis of this compound is 2,4-lutidine. The synthesis of the key intermediate, 2,4-dimethyl-3-nitropyridine, can be achieved through a nitration reaction.
The direct nitration of 2,4-lutidine can be challenging, but the nitration of the corresponding N-oxide is a more common and effective method. 2,4-Lutidine can be oxidized to 2,4-lutidine-N-oxide, which is then nitrated. The subsequent deoxygenation of the N-oxide would yield the desired 2,4-dimethyl-3-nitropyridine.
Another approach involves the reduction of the nitro group in 2,4-dimethyl-3-nitropyridine to an amino group, yielding 2,4-dimethyl-3-aminopyridine. This aminopyridine can then serve as a precursor for other cyclization strategies, such as the reaction with α-haloketones to form the pyrrole ring.
| Starting Material | Intermediate 1 | Intermediate 2 | Target Precursor |
| 2,4-Lutidine | 2,4-Lutidine-N-oxide | 2,4-Dimethyl-3-nitropyridine-N-oxide | 2,4-Dimethyl-3-nitropyridine |
| 2,4-Dimethyl-3-nitropyridine | - | - | 2,4-Dimethyl-3-aminopyridine |
Palladium-Catalyzed Coupling Reactions in Pyrrolo[3,2-B]pyridine Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds and have been employed in the synthesis of substituted pyrrolopyridines. nih.gov A plausible, albeit not explicitly documented, route to this compound could involve a palladium-catalyzed intramolecular cyclization.
For instance, a suitably functionalized pyridine, such as a 3-amino-2-halopyridine bearing a vinyl group at the 4-position, could undergo a palladium-catalyzed intramolecular Heck reaction to form the pyrrole ring. Alternatively, a Sonogashira coupling followed by cyclization is another viable strategy.
A more direct application would be the construction of the pyrrolopyridine skeleton through a sequence of palladium-catalyzed cross-coupling reactions. For example, starting from a dihalopyridine, sequential Suzuki or Stille couplings could be used to introduce the methyl groups and the components of the pyrrole ring, followed by a final ring-closing reaction.
Late-stage functionalization of the 1H-pyrrolo[3,2-b]pyridine core to introduce the two methyl groups at positions 5 and 7 would likely be challenging due to regioselectivity issues. However, methods for the direct C-H methylation of heterocycles are an active area of research and could potentially be applied. nih.gov
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type |
| Suzuki Coupling | Halogenated Pyrrolopyridine | Methylboronic acid | Pd catalyst, base | Methylated Pyrrolopyridine |
| Buchwald-Hartwig Amination | Halogenated Pyrrolopyridine | Amine | Pd catalyst, ligand, base | Aminated Pyrrolopyridine |
Sustainable and Green Chemistry Principles in this compound Synthesis
Solvent-Free and Catalytic Synthetic Routes
The reduction or elimination of volatile organic solvents is a key objective in green chemistry. Solvent-free, or neat, reactions offer significant environmental benefits by reducing waste, simplifying purification processes, and lowering energy consumption. For the synthesis of the pyridine ring within the this compound framework, several solvent-free approaches can be envisioned, often in conjunction with catalytic methods.
One-pot multi-component reactions (MCRs) are particularly well-suited for solvent-free conditions. nih.gov For instance, a Hantzsch-type pyridine synthesis, a classic MCR, can be adapted to produce a substituted pyridine precursor. By carefully selecting the starting materials, it is plausible to construct the 5,7-dimethylpyridine moiety. For example, the condensation of an enamine, an aldehyde, and a β-ketoester under solvent-free conditions, often facilitated by a reusable solid acid catalyst, can provide the desired pyridine core. acsgcipr.org Microwave-assisted synthesis has also emerged as a powerful tool for accelerating solvent-free reactions, often leading to higher yields in shorter reaction times. nih.gov
Catalysis is another fundamental pillar of green chemistry, offering pathways with lower activation energies and higher selectivity, thereby reducing energy consumption and by-product formation. For the synthesis of substituted pyridines, various catalytic systems have been developed. These include the use of transition metal catalysts, such as palladium or copper, for cross-coupling reactions to introduce substituents onto a pre-existing pyridine or pyrrole ring. nih.gov However, from a green chemistry perspective, the use of earth-abundant and less toxic metal catalysts, like iron, is preferable. For example, iron-catalyzed cyclization reactions have been reported for the synthesis of symmetrical pyridines. capes.gov.br Furthermore, organocatalysis, which utilizes small organic molecules as catalysts, presents an attractive metal-free alternative. N-heterocyclic carbenes (NHCs) have been successfully employed in the synthesis of functionalized pyridines. tugraz.at
The following table summarizes representative catalytic and solvent-free approaches that could be adapted for the synthesis of the core pyridine structure of the target molecule.
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Hantzsch-like Condensation | Wells-Dawson heteropolyacid | Solvent-free | 80 | 60-99 | acsgcipr.org |
| One-pot, four-component reaction | None (Microwave) | Ethanol | - | 82-94 | nih.gov |
| Iron-catalyzed cyclization | FeCl₃ | - | - | High | capes.gov.br |
| NHC-catalyzed reaction | N-heterocyclic carbene | - | - | - | tugraz.at |
| Base-catalyzed three-component reaction | DIPEA | THF | 110 | up to 89 | acs.org |
Atom Economy and Efficiency Considerations in Pyrrolo[3,2-B]pyridine Production
Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more sustainable process with less waste generation. mdpi.com Multi-component reactions (MCRs) are inherently more atom-economical than multi-step linear syntheses as they combine several starting materials in a single operation, with most of the atoms being incorporated into the final product. nih.gov
For the synthesis of this compound, employing an MCR to construct the pyridine ring would significantly enhance the atom economy. For example, in a typical Hantzsch pyridine synthesis, the main by-products are water molecules, leading to a high atom economy.
The following table provides a theoretical analysis of the atom economy for different types of reactions that could be employed in the synthesis of a substituted pyridine, which is a key structural component of the target molecule.
| Reaction Type | Reactants | Desired Product | By-products | Theoretical Atom Economy (%) |
| Addition Reaction | Ethene + Hydrogen | Ethane | None | 100 |
| Substitution Reaction | 1-Butanol + Sodium Bromide + Sulfuric Acid | 1-Bromobutane | Sodium Bisulfate + Water | ~50 |
| Elimination Reaction | 2-Bromopropane + Sodium Hydroxide | Propene | Sodium Bromide + Water | ~35 |
| Multi-component Reaction (Hantzsch type) | Aldehyde + 2x β-ketoester + Ammonia | Dihydropyridine | 3x Water | >80 |
It is important to note that while atom economy is a crucial metric, other factors such as reaction yield, energy consumption, and the toxicity of reagents and solvents must also be considered for a comprehensive assessment of the greenness of a synthetic route. The ideal synthesis of this compound would not only have a high atom economy but also high yields, utilize renewable starting materials, employ non-toxic catalysts and solvents (or be solvent-free), and be energy-efficient.
Elucidation of Chemical Reactivity and Functionalization Strategies for 5,7 Dimethyl 1h Pyrrolo 3,2 B Pyridine
Electrophilic Aromatic Substitution Reactions on the Pyrrolo[3,2-B]pyridine Core
The pyrrolo[3,2-b]pyridine system contains two aromatic rings with distinct electronic characteristics. The pyrrole (B145914) ring is π-excessive and thus highly activated towards electrophilic attack, analogous to pyrrole itself. aklectures.com Conversely, the pyridine (B92270) ring is π-deficient due to the electron-withdrawing nature of the nitrogen atom, making it generally resistant to electrophilic substitution. youtube.com Consequently, electrophilic aromatic substitution (EAS) on the 1H-pyrrolo[3,2-b]pyridine core occurs preferentially on the pyrrole moiety.
Common electrophilic substitution reactions applicable to this scaffold include:
Halogenation: Bromination and iodination can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in solvents such as DMF or chloroform, leading to the corresponding 3-halo derivatives. The existence of 3-Bromo-1H-pyrrolo[3,2-b]pyridine as a commercial reagent supports the feasibility of this transformation. sigmaaldrich.com
Nitration: Nitration can be accomplished using standard nitrating agents, such as nitric acid in a sulfuric acid medium. The successful synthesis of compounds like 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile confirms that the nitro group can be introduced at the C3 position. nih.gov
Nucleophilic Addition and Substitution Pathways of 5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine
In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is favored on the electron-deficient pyridine ring. This reactivity is particularly pronounced when the ring is substituted with a good leaving group, such as a halogen, at a position activated by the ring nitrogen (i.e., ortho or para). For the this compound scaffold, this corresponds to the C5 and C7 positions.
Should a halogen be present at C5 or C7, it would be susceptible to displacement by a variety of nucleophiles. Studies on the reactivity of halopyridines show a general trend of I > Br > Cl > F for the leaving group, with the reaction rate also dependent on the nucleophile. sci-hub.se The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose formation is the rate-determining step. sci-hub.seyoutube.com
Typical nucleophiles that can be employed in SNAr reactions include:
Amines: Primary and secondary amines can displace a halide at C5 or C7 to form the corresponding amino-substituted pyrrolopyridines.
Alkoxides and Thiolates: Reagents like sodium methoxide (B1231860) or sodium thiophenoxide can be used to introduce alkoxy or arylthio groups.
Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonates or cyanoacetates, can also participate in these reactions. sci-hub.se
The presence of the electron-donating methyl groups at C5 and C7 would slightly decrease the electrophilicity of these positions, potentially slowing down the rate of SNAr compared to an unsubstituted analogue. However, these positions remain the most viable sites for nucleophilic attack on the heterocyclic core.
Oxidation and Reduction Chemistry of the Pyrrolo[3,2-B]pyridine System
The oxidation and reduction of the this compound nucleus can target either the pyridine or the pyrrole ring, depending on the reagents and conditions.
Oxidation: The pyridine nitrogen is susceptible to oxidation by peroxy acids, such as m-CPBA, to form the corresponding N-oxide. This transformation can be useful as the N-oxide functionality can activate the pyridine ring for other reactions. The pyrrole ring is generally more sensitive to oxidation and can be cleaved under harsh oxidative conditions. The methyl groups themselves could be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate, although this would require forcing conditions.
Reduction: The pyridine moiety can be reduced while leaving the pyrrole ring intact. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen pressure typically reduces the pyridine ring to the corresponding tetrahydropyrrolopyridine. A method used for a related azaindole isomer involves the reduction of a nitro-substituted pyridine N-oxide using iron powder in acetic acid, which accomplishes both reduction of the nitro group and deoxygenation of the N-oxide. nih.gov This suggests that similar reductive strategies could be applied to derivatives of this compound.
Directed Ortho Metalation (DoM) Strategies for Pyrrolo[3,2-B]pyridine Functionalization
Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization, where a directing metalation group (DMG) guides the deprotonation of an adjacent C-H bond using a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org
For this compound, the most acidic proton is the one on the pyrrole nitrogen (N1-H). Treatment with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) will first deprotonate the N-H to form a lithium amide. uwindsor.ca This N-anion can then act as an endogenous directing group, promoting a second deprotonation at the ortho C2 position. This complex-induced proximity effect (CIPE) ensures high regioselectivity. chemrxiv.org
The resulting C2-lithiated species is a potent nucleophile that can be trapped with a wide array of electrophiles to introduce functionality at a specific position.
Table 1: Potential Electrophiles for Trapping C2-Lithiated Pyrrolo[3,2-b]pyridine
| Electrophile | Resulting Functional Group at C2 |
|---|---|
| CO₂ | Carboxylic acid |
| DMF or Formamides | Aldehyde |
| Alkyl halides (e.g., CH₃I) | Alkyl |
| I₂ or Br₂ | Halogen |
| Aldehydes/Ketones | Secondary/Tertiary alcohol |
| Trialkylsilyl chlorides (e.g., TMSCl) | Silyl |
This two-step sequence of N-H deprotonation followed by C2-lithiation and electrophilic quench provides a reliable method for the selective functionalization of the C2 position of the this compound core.
Transition Metal-Catalyzed Functionalization of this compound
Transition metal catalysis offers a versatile toolkit for forging new carbon-carbon and carbon-heteroatom bonds, enabling the derivatization of the pyrrolopyridine scaffold at various positions.
Direct C-H activation has emerged as a step-economical strategy for molecular functionalization. rsc.org For the this compound system, the pyridine nitrogen can act as a directing group in many catalytic cycles. Palladium, rhodium, and iridium catalysts are commonly employed for such transformations. beilstein-journals.orgrsc.org
Coordination of the pyridine nitrogen to the metal center can direct the activation of the ortho C-H bond at the C6 position. beilstein-journals.org While the C7 position is also ortho to the nitrogen, the presence of the fused pyrrole ring makes C6 the more accessible site for the formation of a stable five-membered metallacyclic intermediate. This allows for the introduction of aryl, alkyl, or other functional groups at C6. Alternatively, some catalytic systems can promote activation at other sites, such as the C2 position of the pyrrole ring, depending on the specific ligands and reaction conditions employed. nih.gov
Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for constructing C-C and C-N bonds. These reactions typically require a halo-substituted or triflate-substituted pyrrolopyridine as a starting material, which can be prepared via methods like electrophilic halogenation (for C3) or by starting from halogenated pyridine precursors.
Suzuki-Miyaura Coupling: This reaction couples a halide or triflate with a boronic acid or ester to form a C-C bond. It is highly effective for synthesizing biaryl compounds. Research on related azaindole systems demonstrates that halo-substituted pyrrolopyridines are excellent substrates for Suzuki coupling. nih.govntnu.noorganic-chemistry.org For instance, a bromo-substituted this compound at C3, C5, or C6 could be coupled with various aryl or heteroaryl boronic acids.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling on Halo-Azaindoles
| Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 6-Bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 63% | nih.gov |
| 6-Bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine | o-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 65% | nih.gov |
Data adapted from studies on related azaindole isomers to illustrate typical reaction parameters.
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide/triflate and an amine. wikipedia.org It is a powerful method for synthesizing N-aryl and N-heteroaryl amines. A halo-substituted this compound can be coupled with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. The choice of palladium precursor and phosphine (B1218219) ligand (e.g., BINAP, XPhos) is crucial for achieving high yields. chemspider.comlibretexts.org This methodology has been successfully applied to the synthesis of 4-amino-pyrrolo[2,3-b]pyridines, highlighting its utility for this class of compounds. ntnu.no
Derivatization at the Nitrogen Atom of this compound
The nitrogen atom of the pyrrole ring in this compound, also known as 5,7-dimethyl-4-azaindole, represents a key site for chemical modification. Functionalization at this position can significantly influence the electronic properties, solubility, and biological activity of the resulting derivatives. While specific studies on the N-derivatization of this compound are not extensively documented in publicly available literature, the reactivity of the broader class of azaindoles provides a strong indication of the feasible synthetic transformations. The derivatization strategies at the pyrrole nitrogen can be broadly categorized into alkylation, arylation, and acylation reactions.
The N-H proton of the pyrrole ring is weakly acidic and can be removed by a suitable base to generate a nucleophilic anion. This anion can then react with various electrophiles to introduce a wide range of substituents at the nitrogen atom. The choice of base and reaction conditions is crucial for achieving high yields and regioselectivity, particularly in cases where the pyridine nitrogen could also potentially react.
N-Alkylation
N-alkylation is a common strategy to introduce alkyl groups onto the pyrrole nitrogen. This is typically achieved by deprotonating the pyrrole with a base, followed by the addition of an alkyl halide. Studies on related azaindole scaffolds have demonstrated the feasibility of this approach. For instance, the N-methylation of sulfenylated 7-azaindoles has been successfully carried out using sodium hydride (NaH) as the base and methyl iodide (MeI) as the alkylating agent in a solvent like dimethylformamide (DMF) at 0 °C to room temperature. acs.org Similar conditions are expected to be applicable to this compound.
The regioselectivity of N-alkylation in azaindoles can be influenced by the choice of base and solvent. nih.gov For instance, in the alkylation of 1H-indazole, a related bicyclic heteroaromatic system, the use of sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 alkylation. nih.gov
Table 1: Representative N-Alkylation Reactions on Related Azaindole Scaffolds
| Starting Material | Alkylating Agent | Base | Solvent | Product | Reference |
| C-3 Sulfenylated 7-azaindole (B17877) | Methyl iodide | NaH | DMF | N-Methylated-C-3-sulfenylated-7-azaindole | acs.org |
| 5-Isopropyl-1,3-diazaoxindole | Methyl iodide | NaOH | DMF | 5,7-Dimethyl-5-isopropyl-1,3-diazaoxindole | mdpi.com |
| 5-Isopropyl-1,3-diazaoxindole | Benzyl bromide | NaOH | DMF | 7-Benzyl-5-isopropyl-1,3-diazaoxindole | mdpi.com |
This table presents data from related azaindole structures to illustrate potential reaction conditions for the N-alkylation of this compound.
N-Arylation
The introduction of an aryl group at the pyrrole nitrogen, or N-arylation, is another important functionalization strategy. This is often accomplished through copper- or palladium-catalyzed cross-coupling reactions. The Chan-Lam coupling, which utilizes a copper catalyst, is a widely used method for the N-arylation of N-H containing heterocycles, including azaindoles.
Research on the N-arylation of 5- and 7-azaindoles has shown that copper(I) iodide (CuI) can effectively catalyze the reaction with aryl halides in the presence of a base like potassium carbonate (K2CO3) and an additive such as lithium chloride (LiCl) in a solvent like DMF at elevated temperatures (e.g., 120 °C). lookchem.com The reaction scope generally includes a variety of substituted aryl iodides and bromides. lookchem.com
Palladium-catalyzed Buchwald-Hartwig amination is another powerful tool for N-arylation. This methodology has been applied to the synthesis of 1,2-disubstituted azaindoles, where an N-arylation step is followed by a Sonogashira coupling. nih.gov
Table 2: Representative N-Arylation Reactions on Azaindole Scaffolds
This table presents data from related azaindole structures to illustrate potential reaction conditions for the N-arylation of this compound.
N-Acylation
N-acylation involves the introduction of an acyl group to the pyrrole nitrogen. This can be achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. While specific examples for this compound are scarce in the literature, the general principles of pyrrole chemistry suggest that this reaction is feasible. Regioselective N-acylation of indazoles has been reported to yield the N-1 substituted regioisomer. nih.gov
Coordination Chemistry and Supramolecular Interactions Involving 5,7 Dimethyl 1h Pyrrolo 3,2 B Pyridine
Ligand Design and Coordination Modes of 1H-pyrrolo[3,2-b]pyridine
The 1H-pyrrolo[3,2-b]pyridine scaffold possesses two distinct nitrogen atoms—the pyrrolic nitrogen (N1) and the pyridinic nitrogen (N4)—making it a versatile building block for ligand design. Its electronic properties and potential for functionalization allow for the creation of diverse ligand architectures.
Monodentate and Multidentate Ligand Architectures Incorporating Pyrrolo[3,2-b]pyridine
The 1H-pyrrolo[3,2-b]pyridine system can function as a ligand in several ways, primarily as a monodentate donor. In its neutral form, the more basic pyridine (B92270) nitrogen (N4) is the preferred coordination site. However, upon deprotonation of the pyrrole (B145914) N-H group, the resulting 4-azaindolide anion typically coordinates through the pyrrolic nitrogen (N1).
Monodentate Coordination:
N4 (Pyridine) Coordination: The lone pair of the sp²-hybridized pyridine nitrogen is readily available for coordination to a metal center. This is a common binding mode for azaindole derivatives in various applications, including as kinase inhibitors where they interact with metal ions in the enzyme's active site. nih.gov The presence of methyl groups at the 5 and 7 positions, as in the titular compound, would likely introduce steric hindrance around the N4 position, potentially influencing its coordinating ability.
N1 (Pyrrolide) Coordination: Following deprotonation, the resulting anion is a potent ligand. Studies on homoleptic transition metal complexes have shown that the 4-azaindolide anion coordinates exclusively in a monodentate fashion through the N1 atom (κ¹-N1). nih.govacs.org This mode of coordination is observed in tetrahedral complexes with first-row transition metals. nih.govacs.org
Multidentate Ligand Architectures: While well-characterized examples of multidentate ligands based on 1H-pyrrolo[3,2-b]pyridine are not abundant, the scaffold's reactivity allows for the synthesis of derivatives with potential multidentate character. nih.gov Metal-promoted reactions, such as aromatic ring amination on related pyridine-containing ligands, demonstrate a viable strategy for fusing additional coordinating groups to create bidentate or tridentate systems. ias.ac.in Functionalization at the C7 position, for instance, could introduce a donor group capable of coordinating along with the N4 nitrogen to form a chelate ring.
Chelating Properties of Functionalized Pyrrolo[3,2-b]pyridine Derivatives
Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in the formation of a ring structure. libretexts.org This "chelate effect" leads to significantly more stable metal complexes compared to those formed with analogous monodentate ligands.
For the 1H-pyrrolo[3,2-b]pyridine scaffold, chelation can be achieved by introducing substituents with donor atoms at positions that allow for the formation of a stable 5- or 6-membered chelate ring with a metal center. For example, a ligand designed with a coordinating group at the C7 position could act as a bidentate N,N'-donor, chelating a metal via the pyridine N4 and the substituent's donor atom. The synthesis of such functionalized derivatives is feasible through various organic methodologies, including cross-coupling reactions that have been successfully applied to the azaindole core. nih.govnih.gov Although specific chelating derivatives of 1H-pyrrolo[3,2-b]pyridine are not extensively documented in coordination chemistry literature, the principles of ligand design strongly suggest their potential.
Formation and Characterization of Metal Complexes with 1H-pyrrolo[3,2-b]pyridine
The formation of metal complexes with 4-azaindole (B1209526) and its derivatives has been explored, particularly with transition metals. The characterization typically involves spectroscopic methods and, in some cases, single-crystal X-ray diffraction.
Transition Metal Complexes (e.g., Ru, Ir, Pd, Pt, Cu, Zn) of Pyrrolo[3,2-b]pyridine
The coordination chemistry of 1H-pyrrolo[3,2-b]pyridine is best exemplified by its complexes with first-row transition metals.
Iron (Fe): An iron(II) complex of 4-azaindolide has been synthesized and characterized. nih.gov The reaction of 4-azaindole with FeCl₂(THF)₁.₅ in the presence of a strong base yields a homoleptic complex with the formula Na₂[Fe(4-AzaIn)₄]·2L (where 4-AzaIn is the 4-azaindolide anion and L is a solvent molecule). nih.gov X-ray diffraction studies on an analogous 7-azaindolide complex and spectroscopic analysis of the 4-azaindolide complex confirm a tetrahedral geometry where four ligands coordinate to the Fe(II) center through their pyrrolic nitrogen atoms (κ¹-N1). nih.govacs.org
| Property | Value | Reference |
| Compound | Na₂[Fe(4-AzaIn)₄]·2L | nih.gov |
| Metal Center | Iron (II) | nih.gov |
| Ligand | 4-azaindolide (deprotonated 1H-pyrrolo[3,2-b]pyridine) | nih.gov |
| Coordination Mode | Monodentate (κ¹-N1) | nih.govacs.org |
| Geometry | Tetrahedral | nih.govacs.org |
Other Transition Metals (Ru, Ir, Cu, etc.): While specific, well-characterized examples of Ru, Ir, Pd, Pt, Cu, or Zn complexes with the 1H-pyrrolo[3,2-b]pyridine scaffold are scarce in the literature, the general behavior of pyridine-containing ligands suggests that such complexes are readily accessible. wikipedia.org For instance, iridium(III) and ruthenium(II) form a vast number of stable, often luminescent, octahedral complexes with bidentate and tridentate N-heterocyclic ligands. mdpi.commdpi.commdpi.com Copper(II) also readily forms complexes with pyridine-based ligands, often exhibiting square planar or distorted octahedral geometries. mdpi.commdpi.com It is reasonable to infer that functionalized, chelating derivatives of 1H-pyrrolo[3,2-b]pyridine would form stable complexes with these metals.
Lanthanide and Actinide Complexes Derived from Pyrrolo[3,2-b]pyridine
The literature contains no specific reports on lanthanide or actinide complexes formed with 1H-pyrrolo[3,2-b]pyridine or its derivatives. Lanthanide ions, being hard acids, typically prefer to coordinate with hard donor atoms like oxygen and nitrogen. mdpi.comrsc.org The nitrogen atoms of the 4-azaindole scaffold are therefore potential binding sites, but this capability appears to be unexploited.
Research into actinide complexes with related, albeit much larger, pyridine-dipyrrolide ligands has been conducted, suggesting that coordination of N-heterocyclic pyrrolide ligands to actinides is possible. researchgate.net However, no direct analogues using the simpler 4-azaindole framework have been described.
Photophysical Properties of 1H-pyrrolo[3,2-b]pyridine Metal Complexes
Due to the limited number of isolated and characterized coordination complexes of 1H-pyrrolo[3,2-b]pyridine, there is a corresponding lack of data regarding their photophysical properties. The photophysics of metal complexes are highly dependent on the nature of the metal, the ligand, and the coordination geometry.
By analogy with other N-heterocyclic systems, certain properties can be anticipated. For example, complexes of heavy transition metals like Iridium(III) and Ruthenium(II) with polypyridyl-type ligands are well-known for their rich photophysical and photochemical properties. mdpi.commdpi.com These d⁶ metal complexes often exhibit strong phosphorescence at room temperature, arising from triplet metal-to-ligand charge transfer (³MLCT) excited states. mdpi.comnih.gov Such emissive properties make them suitable for applications in areas like bioimaging and light-emitting electrochemical cells (LECs). mdpi.comrsc.org Should stable, chelating ligands based on the 1H-pyrrolo[3,2-b]pyridine scaffold be developed and coordinated to these metals, it is plausible that the resulting complexes would also display interesting luminescent characteristics.
Luminescence and Absorption Characteristics of Pyrrolo[3,2-b]pyridine Complexes
The luminescence and absorption properties of metal complexes are fundamentally dictated by the nature of the ligand, the metal center, and the resulting molecular geometry. For complexes involving ligands structurally similar to 5,7-dimethyl-1H-pyrrolo[3,2-b]pyridine, the absorption spectra are typically characterized by intra-ligand π-π* and n-π* transitions. Upon coordination to a metal ion, new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) can emerge.
In related systems, such as those with other pyrrolo-azine frameworks, coordination to metal ions like zinc can lead to the formation of luminescent complexes. For instance, a pyrrolo[2,3-b]quinoxaline derivative with a 2-(2-aminoethyl)pyridine (B145717) chain exhibits selective dual emission upon binding with Zn2+, a phenomenon attributed to intramolecular charge transfer (ICT). mdpi.com Similarly, studies on other pyridine-containing complexes have shown that the absorption bands can be attributed to a combination of intra-ligand transitions and MLCT. researchgate.net The luminescence of such complexes is often highly sensitive to the molecular environment. acs.org For example, some platinum(II) complexes with terdentate N^C^C ligands show highly efficient emissions from excited states of mixed character, including 3ILCT/MLCT or 3ILCT/MLCT/LLCT (ILCT = Intra-Ligand Charge Transfer; LLCT = Ligand-to-Ligand Charge Transfer). nih.gov The formation of emissive aggregates can also lead to red-shifted emissions. nih.gov
Based on these related systems, it is plausible that complexes of this compound would exhibit absorption bands in the UV-visible region arising from π-π* and n-π* transitions within the pyrrolopyridine ring system. Upon complexation with transition metals, MLCT bands may appear, and the resulting complexes could display luminescence, the characteristics of which would be dependent on the specific metal ion and the coordination environment.
Table 1: Representative Absorption and Emission Characteristics of Related Heterocyclic Complexes
| Compound/System | Absorption Maxima (nm) | Emission Maxima (nm) | Notes |
| Pyrrolo[2,3-b]quinoxaline-Zn2+ complex | Not specified | Dual emission observed | Selective for Zn2+, attributed to ICT. mdpi.com |
| Ag(I) complexes with propane-1,3-diyl bis(pyridine-4-carboxylate) | ~287-291 (with shoulders at ~316-337) | 367 | Bands attributed to intra-ligand and MLCT transitions. researchgate.net |
| Pt(II) complexes with terdentate N^C^C ligands | Not specified | Highly efficient, varies with ligand | Emission from 3ILCT/MLCT or 3ILCT/MLCT/LLCT states. nih.gov |
| Pd(II) complexes with tridentate C^N^N ligands | 400-500 | ~520 (at 77 K) | Assigned to mixed ligand-centered/MLCT states. nih.gov |
Excited State Dynamics and Energy Transfer in Pyrrolo[3,2-b]pyridine Systems
The excited-state dynamics of molecules like this compound are crucial for understanding their photophysical properties, including fluorescence and phosphorescence. Studies on analogous systems, such as protonated dimethyl aminopyridines, have revealed complex multiscale dynamics following photoexcitation. nih.gov The initially excited ππ* state can rapidly decay to a charge transfer state, which can then lead to various deactivation pathways, including intersystem crossing to long-lived triplet states. nih.gov
For molecules exhibiting aggregation-induced emission (AIE), the restriction of intramolecular motion in the aggregated or solid state plays a key role in enhancing luminescence by blocking non-radiative decay channels. rsc.org In a study of dibenzoylmethanatoboron difluoride complexes, a methyl-substituted derivative showed very weak fluorescence in solution but strong emission in the solid state. rsc.org This was attributed to the presence of two stable geometries in the excited state in solution, with one leading to rapid non-radiative decay. In the solid state, this conformational flexibility is restricted, leading to enhanced emission. rsc.org
Furthermore, the excited-state dynamics of anion receptors based on dipyrrolyldiketone (B14134854) difluoroboron complexes have been investigated using time-resolved spectroscopy. mdpi.com These studies show that anion binding can alter both radiative and non-radiative rate constants. mdpi.com
Given these findings for related compounds, it is likely that the excited-state dynamics of this compound and its derivatives would be sensitive to their environment and any intermolecular interactions. In solution, non-radiative decay pathways involving molecular motions could be significant, while in the solid state or in constrained environments like coordination complexes, these pathways could be suppressed, potentially leading to enhanced emission. Energy transfer processes could also occur in supramolecular assemblies or coordination polymers involving this ligand.
Table 2: Key Findings on Excited State Dynamics in Related Systems
| System | Key Observation | Implication |
| Protonated dimethyl aminopyridines | Rapid decay from ππ* to a charge transfer state. | Efficient deactivation pathways exist. nih.gov |
| Dibenzoylmethanatoboron difluoride complexes | Aggregation-induced emission due to restricted intramolecular motion. | Solid-state environment can enhance luminescence. rsc.org |
| Dipyrrolyldiketone difluoroboron complexes | Anion binding alters radiative and non-radiative rates. | Excited-state properties can be modulated by host-guest interactions. mdpi.com |
Supramolecular Architectures Incorporating this compound
The self-assembly of molecules into well-defined supramolecular architectures is driven by non-covalent interactions. For a molecule like this compound, which contains both hydrogen bond donors (the pyrrole N-H) and acceptors (the pyridine nitrogen), as well as an extended π-system, both hydrogen bonding and π-π stacking are expected to be significant in directing its self-assembly.
Hydrogen Bonding Networks in Pyrrolo[3,2-b]pyridine Self-Assembly
The pyrrole N-H group is a good hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor. This combination can lead to the formation of robust hydrogen-bonded networks. In the crystal structures of related pyrrolo-azine alcohols, strong O-H···O=C or O-H···N≡C hydrogen bonds are the driving force for the formation of dimeric structures. researchgate.netmdpi.com Similarly, in crystals of pyrrol-2-yl chloromethyl ketone derivatives, N-H···O hydrogen bonds lead to the formation of infinite chains. researchgate.net
For this compound, it is highly probable that the N-H group of the pyrrole ring will form a hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule, leading to the formation of dimers or catemeric chains. The specific hydrogen bonding pattern would depend on the steric influence of the methyl groups and the crystallization conditions. In co-crystals with carboxylic acids, for instance, N-H···O and O-H···N hydrogen bonds are commonly observed, forming well-defined ring motifs. acs.org
Table 3: Common Hydrogen Bonding Motifs in Related Heterocyclic Crystals
| Compound Type | Hydrogen Bond Motif | Resulting Structure |
| Pyrrolo-azine alcohols | O-H···O=C / N≡C | Dimeric structures. researchgate.netmdpi.com |
| Pyrrol-2-yl chloromethyl ketone derivatives | N-H···O | Infinite chains. researchgate.net |
| Aminopyrimidine-carboxylic acid co-crystals | N-H···O and O-H···N | Eight-membered rings. acs.org |
π-π Stacking Interactions and Molecular Recognition in Pyrrolo[3,2-b]pyridine Systems
Studies on N-pyridyl ureas bearing oxadiazole moieties have demonstrated the presence of (oxadiazole)···(pyridine) π-π stacking interactions in the solid state. nih.gov The strength and geometry of these interactions are influenced by substituents on the aromatic rings. nih.gov Similarly, in silver(I) complexes with flexible bis-(pyridyl-carboxylate) ligands, π-π stacking between pyridine rings leads to the formation of one-dimensional chains. researchgate.net The nature of these stacking interactions can influence the luminescent properties of the resulting materials. researchgate.netnih.gov Theoretical studies on a variety of aromatic heterocycles have shown that dispersion forces are a major contributor to the stacking energy, which is also modulated by electrostatic interactions. mdpi.com
For this compound, the fused aromatic system would be expected to participate in π-π stacking. The methyl groups at the 5- and 7-positions would likely influence the geometry of these interactions, potentially favoring a parallel-displaced arrangement to minimize steric hindrance. These stacking interactions, working in concert with hydrogen bonding, would define the three-dimensional supramolecular architecture.
Table 4: Examples of π-π Stacking in Related Aromatic Systems
| System | Stacking Interaction Type | Key Finding |
| N-pyridyl ureas with oxadiazole | (oxadiazole)···(pyridine) | Substituents influence interaction geometry. nih.gov |
| Ag(I) complexes with bis-(pyridyl-carboxylate) | Pyridine-pyridine | Leads to 1-D chain formation and affects luminescence. researchgate.net |
| Various heteroaromatics with benzene | Parallel-displaced | Interaction energy is a balance of dispersion and electrostatics. mdpi.com |
| 3-Methylindole derivatives | Parallel-displaced | Halogenation influences stacking stability. |
Advanced Spectroscopic and Structural Characterization of 5,7 Dimethyl 1h Pyrrolo 3,2 B Pyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei. For pyrrolo[3,2-b]pyridine systems, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.
1D and 2D NMR Techniques for Structural Elucidation of Pyrrolo[3,2-B]pyridine Compounds
The structural framework of 5,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine, an isomer of 7-azaindole (B17877), presents a unique set of signals in its NMR spectra. The aromatic protons and carbons of the fused pyrrole (B145914) and pyridine (B92270) rings, along with the methyl substituents, give rise to a characteristic pattern of chemical shifts and coupling constants.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a 5,7-dimethyl-pyrrolo[3,2-b]pyridine derivative, the protons on the aromatic core would resonate in the downfield region, generally between δ 6.5 and 8.5 ppm. The N-H proton of the pyrrole ring typically appears as a broad singlet at a higher chemical shift, often above δ 10.0 ppm, and its exact position can be sensitive to solvent and concentration. The two methyl groups at positions 5 and 7 would exhibit sharp singlet signals in the upfield region, typically between δ 2.0 and 3.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For the 5,7-dimethyl-pyrrolo[3,2-b]pyridine scaffold, the aromatic carbons would appear in the range of δ 100 to 150 ppm. The carbons bearing the methyl groups (C5 and C7) and the quaternary carbons at the ring junction would have distinct chemical shifts that are valuable for complete assignment. The methyl carbons would resonate in the upfield region, typically between δ 15 and 25 ppm.
2D NMR Techniques: To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a series of 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyridine and pyrrole rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity, which can be instrumental in determining the stereochemistry and conformation of derivatives.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H2 | ~7.5 - 8.0 | ~125 - 135 |
| H3 | ~6.5 - 7.0 | ~100 - 110 |
| H6 | ~7.0 - 7.5 | ~115 - 125 |
| 5-CH₃ | ~2.3 - 2.7 | ~17 - 22 |
| 7-CH₃ | ~2.5 - 2.9 | ~20 - 25 |
| NH | ~11.0 - 12.5 | - |
Dynamic NMR Studies of Conformation and Exchange Processes in Pyrrolo[3,2-B]pyridine Systems
While the core this compound is a rigid aromatic system, its derivatives can exhibit dynamic processes such as restricted rotation around single bonds or conformational exchange. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these phenomena. By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shape of signals corresponding to nuclei involved in the dynamic process.
For instance, if a pyrrolo[3,2-b]pyridine derivative has a bulky substituent, rotation around the bond connecting the substituent to the heterocyclic core might be hindered. At low temperatures, this slow rotation could lead to the observation of distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. From the analysis of these temperature-dependent spectral changes, thermodynamic and kinetic parameters such as the activation energy (ΔG‡) for the rotational barrier can be determined.
Mass Spectrometry (MS) Applications in Pyrrolo[3,2-B]pyridine Research
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision (typically to within 5 ppm). This accuracy allows for the unambiguous determination of the elemental formula of this compound and its derivatives. By comparing the experimentally measured accurate mass with the theoretical mass calculated for possible elemental compositions, the correct molecular formula can be confidently established, which is a critical step in the characterization of a new compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. In an MS/MS experiment, the molecular ion of interest is selected and then subjected to collision-induced dissociation (CID), which breaks the ion into smaller fragment ions. The analysis of these fragment ions provides valuable information about the structure of the parent molecule.
For this compound, the fragmentation pattern would be characteristic of the fused aromatic system. Common fragmentation pathways for related N-heterocyclic compounds often involve the loss of small neutral molecules such as HCN or methyl radicals (•CH₃). The pyridine ring can undergo characteristic cleavages, and the pyrrole ring can also fragment in predictable ways. By carefully analyzing the m/z values of the fragment ions and proposing plausible fragmentation mechanisms, the connectivity of the molecule can be confirmed.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | [M+H - CH₃]⁺ | •CH₃ | Loss of a methyl radical from the pyridine or pyrrole ring. |
| [M+H]⁺ | [M+H - HCN]⁺ | HCN | Cleavage of the pyridine or pyrrole ring. |
| [M+H - CH₃]⁺ | [M+H - CH₃ - HCN]⁺ | HCN | Subsequent loss of hydrogen cyanide from a primary fragment. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
For this compound, the IR and Raman spectra would exhibit characteristic bands for the aromatic C-H stretching vibrations, typically in the region of 3000-3100 cm⁻¹. The N-H stretching vibration of the pyrrole ring would give rise to a distinct band, usually in the range of 3200-3500 cm⁻¹, the position and shape of which can be influenced by hydrogen bonding.
The C=C and C=N stretching vibrations of the aromatic rings would produce a series of bands in the 1400-1650 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations would appear in the fingerprint region (below 1400 cm⁻¹), providing further structural information. The vibrations associated with the methyl groups, such as C-H stretching and bending modes, would also be present. The complementary nature of IR and Raman spectroscopy is particularly useful, as some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| N-H stretch (pyrrole) | 3200 - 3500 | Medium-Strong | Weak |
| Aromatic C-H stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H stretch (methyl) | 2850 - 3000 | Medium | Medium |
| C=C / C=N ring stretch | 1400 - 1650 | Strong | Strong |
| C-H in-plane bend | 1000 - 1300 | Medium | Medium |
| C-H out-of-plane bend | 700 - 900 | Strong | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For aromatic systems like this compound, the absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy orbitals (π* orbitals). The resulting spectrum provides insights into the extent of conjugation and the electronic nature of the molecule.
The pyrrolo[3,2-b]pyridine core possesses a conjugated system spanning both the pyrrole and pyridine rings. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in characteristic absorption bands in the UV region. Research on related, larger pyrrolo[3,2-b]pyrrole (B15495793) systems shows strong one-photon absorption in the 500–600 nm range, indicating that the core structure is highly susceptible to electronic excitation. rsc.org Small structural modifications to this core can lead to significant shifts in the absorption and emission spectra. rsc.org
The UV-Vis spectrum of a compound like 2-amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate (B1224709) dihydrate (2APDBD) shows a lower cut-off wavelength at 350 nm, which defines the region of transparency and is a critical parameter for optical applications. semnan.ac.ir For this compound, the primary absorptions are expected to be due to π-π* transitions. The position (λmax) and intensity (molar extinction coefficient, ε) of these absorption bands are sensitive to the solvent polarity and the presence of substituents on the heterocyclic frame. For instance, electron-donating or electron-withdrawing groups would alter the electron density of the conjugated system, leading to predictable bathochromic (red) or hypsochromic (blue) shifts.
Table 1: Representative UV-Vis Absorption Data for Pyrrolopyridine-type Structures
| Feature | Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type |
| Band I | ~220-250 nm | High | π → π |
| Band II | ~270-300 nm | Moderate to High | π → π |
| Band III (if present) | >300 nm | Low to Moderate | n → π* |
Note: This table represents typical data for the pyrrolopyridine scaffold. Specific values for this compound would require experimental measurement.
Single-Crystal X-ray Diffraction Analysis of this compound and Its Co-crystals/Complexes
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and details of intermolecular interactions. While specific crystallographic data for this compound is not available, analysis of closely related structures, such as 5-Bromo-1H-pyrrolo[2,3-b]pyridine, offers significant insight into the expected solid-state arrangement. nih.gov
The 7-azaindole skeleton, formed by the fused pyridine and pyrrole rings, is essentially planar. nih.gov In the crystal lattice, molecules are often organized through a network of intermolecular interactions. For the pyrrolo[2,3-b]pyridine scaffold, the most prominent interaction involves pairs of N—H⋯N hydrogen bonds, which link molecules into inversion dimers. nih.gov Similar hydrogen bonding patterns would be expected for this compound, playing a crucial role in defining its crystal packing.
The formation of co-crystals, where the target molecule crystallizes with a second, different molecule (a coformer), is a common strategy to modify physical properties without altering the molecule itself. nih.gov SC-XRD is essential for characterizing these co-crystals, confirming the stoichiometry and detailing the new hydrogen bonding or other non-covalent interactions between the pyrrolopyridine and the coformer.
Table 2: Crystallographic Data for the Related Compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine
| Parameter | Value |
| Chemical Formula | C₇H₅BrN₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9082 (4) |
| b (Å) | 13.3632 (6) |
| c (Å) | 5.8330 (3) |
| β (°) | 103.403 (5) |
| Volume (ų) | 675.47 (6) |
| Z | 4 |
Data sourced from a study on 5-Bromo-1H-pyrrolo[2,3-b]pyridine, a structural isomer of a bromo-derivative of the title compound's core. nih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Pyrrolo[3,2-B]pyridine Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, CD spectroscopy becomes invaluable for the analysis of its chiral derivatives.
If a chiral center is introduced into a derivative—for example, by attaching a chiral substituent or through the synthesis of an enantiomerically pure atropisomeric analogue—the resulting molecule will have a characteristic CD spectrum. The spectrum, which can show positive or negative bands (known as Cotton effects) at the wavelengths of electronic transitions, provides several key pieces of information:
Confirmation of Chirality: A non-zero CD signal confirms the presence of a chiral molecule and its enantiomeric excess.
Determination of Absolute Configuration: With the aid of computational chemistry (e.g., time-dependent density functional theory), the experimental CD spectrum can often be compared to theoretical spectra to determine the absolute configuration (R/S) of the stereocenters.
Conformational Analysis: The sign and intensity of the Cotton effects are highly sensitive to the three-dimensional conformation of the molecule in solution, allowing for the study of dynamic processes or preferred spatial arrangements.
While experimental CD data for chiral pyrrolo[3,2-b]pyridine derivatives is not prominent in the literature, the technique remains the gold standard for stereochemical analysis should such compounds be synthesized.
Advanced Electron Microscopy Techniques for Materials Derived from Pyrrolo[3,2-B]pyridine
Advanced electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology and structure of materials at the micro- and nanoscale. While these methods are not typically applied to single small molecules, they are critical for characterizing larger-scale materials and assemblies derived from the this compound scaffold.
Potential applications include:
Nanoparticle Characterization (TEM): Derivatives of the compound could be used as ligands to stabilize metallic nanoparticles or as building blocks for self-assembled organic nanostructures. TEM would provide detailed information on the size, shape, and dispersity of these nanoparticles.
Crystal Habit and Defects (SEM/TEM): For larger crystals or crystalline aggregates, SEM can reveal the external crystal morphology (habit). High-resolution TEM could potentially be used to image the crystal lattice directly and identify any defects or dislocations within the crystalline structure.
These microscopy techniques provide a bridge between molecular structure and macroscopic material properties, making them essential for the development of new materials based on the pyrrolo[3,2-b]pyridine framework.
Theoretical and Computational Investigations of 5,7 Dimethyl 1h Pyrrolo 3,2 B Pyridine
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about molecular structure, stability, and reactivity. For pyrrolopyridine derivatives, DFT, particularly with the B3LYP functional, is a commonly employed method for its balance of accuracy and computational cost. researchgate.netnih.gov
Electronic Structure and Molecular Orbital Analysis of 5,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine
The electronic structure dictates the chemical behavior of a molecule. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity, kinetic stability, and optical properties. A smaller energy gap suggests higher reactivity. nih.gov
For a molecule like this compound, the HOMO is typically distributed over the electron-rich pyrrole (B145914) ring, while the LUMO is centered more on the pyridine (B92270) ring. The methyl groups act as electron-donating groups, which would be expected to raise the HOMO energy level compared to the unsubstituted parent compound.
Other analyses performed using DFT include:
Natural Bond Orbital (NBO) Analysis: This method investigates charge delocalization, hyperconjugative interactions, and the stability arising from electron transfers between occupied and unoccupied orbitals.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), which is critical for predicting non-covalent interactions and reaction sites. nih.gov
Table 1: Representative Calculated Electronic Properties for Pyrrolopyridine-type Scaffolds
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -5.5 to -6.5 | Indicates electron-donating capability. |
| LUMO Energy | -0.5 to -2.0 | Indicates electron-accepting capability. |
| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.5 | Correlates with chemical reactivity and stability. nih.gov |
| Dipole Moment | 2.0 to 4.0 D | Measures overall polarity of the molecule. |
Note: These values are illustrative and based on DFT calculations for related heterocyclic systems. Specific values for this compound would require dedicated calculation.
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)
Quantum chemical methods are highly effective in predicting spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. bldpharm.com Calculations on related 5,7-disubstituted heterocyclic systems have shown good agreement between predicted and experimental chemical shifts, aiding in the structural and conformational analysis of isomers. nih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net These calculations can accurately predict the main electronic transitions, such as π→π* transitions, which are characteristic of aromatic systems like pyrrolopyridines.
Table 2: Comparison of Experimental and Theoretically Predicted Spectroscopic Data for a Pyrrolopyridine Analogue
| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value (Method) |
|---|---|---|---|
| ¹H NMR | Pyrrole-H (ppm) | ~6.5 - 7.5 | ~6.6 - 7.6 (GIAO-DFT) |
| ¹³C NMR | Pyridine-C (ppm) | ~110 - 150 | ~112 - 152 (GIAO-DFT) |
| UV-Vis | λ_max (nm) | ~280 - 320 | ~285 - 325 (TD-DFT) |
Note: Data are representative examples from studies on related heterocyclic compounds to illustrate the typical correlation between experimental and calculated values. researchgate.netnih.govnih.gov
Reaction Mechanism Elucidation and Transition State Analysis
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. By locating the geometries and energies of reactants, products, intermediates, and, crucially, transition states, researchers can elucidate detailed reaction mechanisms. For instance, studies on the ring-opening reactions of related pyrrolopyridine diones have utilized computational analysis to understand nucleophilic attack pathways and the relative stability of intermediates, explaining why certain products are formed over others. nih.gov For this compound, such studies could predict the regioselectivity of electrophilic substitution (e.g., bromination, nitration) or the energetics of N-alkylation reactions.
Molecular Dynamics Simulations of this compound in Various Chemical Environments
While quantum calculations examine static molecules, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. MD simulations provide a dynamic picture of a compound's behavior in different environments, such as in aqueous solution or when bound to a biological target. mdpi.com
For a compound like this compound, MD simulations can:
Explore its conformational landscape and flexibility.
Analyze its solvation properties and interactions with solvent molecules (e.g., water). columbia.edu
Assess the stability of a ligand-protein complex obtained from docking studies. By simulating the complex for nanoseconds, researchers can observe whether the key interactions are maintained, providing a more rigorous validation of the docked pose. nih.govbohrium.com
Docking Studies and Ligand-Target Interaction Modeling of Pyrrolo[3,2-b]pyridine Analogues
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is central to drug discovery for identifying potential biological targets and understanding structure-activity relationships (SAR). nih.gov Numerous studies have employed docking for various pyrrolopyridine isomers to explore their potential as inhibitors of therapeutically relevant enzymes, such as kinases and proteases. nih.govnih.gov
In these studies, the pyrrolopyridine scaffold often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the protein's ATP-binding site. The substituents on the ring system, such as the methyl groups in this compound, explore different pockets of the binding site, influencing potency and selectivity. Docking studies reveal key interactions like:
Hydrogen Bonds: Typically involving the pyrrole N-H and the pyridine nitrogen.
Hydrophobic Interactions: With nonpolar residues in the binding pocket.
π-π Stacking: Between the aromatic core and residues like phenylalanine or tyrosine.
Table 3: Examples of Protein Targets Investigated for Pyrrolopyridine Analogues in Docking Studies
| Isomer Class | Protein Target | Therapeutic Area | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | P21-Activated Kinase 4 (PAK4) | Oncology | mdpi.com |
| Imidazo-pyrrolopyridine | Janus Kinase 1 (JAK1) | Inflammation, Oncology | nih.gov |
| Pyrrolo[3,2-c]pyridine | Tubulin | Oncology | nih.gov |
| Thieno[3,2-b]pyrrole | Lysine Specific Demethylase 1 (LSD1) | Oncology | rsc.org |
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling of Pyrrolo[3,2-b]pyridine Derivatives
QSAR and QSPR are computational modeling methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov For a series of pyrrolopyridine derivatives, a QSAR model could predict the inhibitory activity against a specific enzyme based on calculated molecular descriptors.
The process involves:
Data Set Collection: A series of related compounds with measured biological activity is required.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields).
Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to create an equation linking the most relevant descriptors to the activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques.
For pyrrolopyridine derivatives, QSAR studies have shown that activity is often influenced by a combination of electronic, steric, and lipophilic descriptors. nih.govrsc.orgtsijournals.com For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) generates contour maps that visualize regions where bulky groups (steric field) or charged groups (electrostatic field) would enhance or diminish activity, providing a clear roadmap for designing more potent analogues. rsc.org
Advanced Academic Applications of 5,7 Dimethyl 1h Pyrrolo 3,2 B Pyridine in Chemical Sciences
Catalysis and Organocatalysis Utilizing Pyrrolo[3,2-B]pyridine Scaffolds
The unique electronic properties and structural rigidity of fused heterocyclic systems like pyrrolo[3,2-b]pyridine make them intriguing candidates for applications in catalysis. The presence of both a π-excessive pyrrole (B145914) ring and a π-deficient pyridine (B92270) ring within the same molecule offers opportunities for complex coordination and activation of substrates.
Application as Ligands in Asymmetric Catalysis
Chiral pyridine derivatives are highly valuable as ligands in asymmetric metal catalysis due to their ability to form stable complexes with a variety of metal centers. The development of highly enantioselective catalytic methods for the synthesis of chiral pyridines underscores their importance in medicinal chemistry and materials science. nih.govnih.gov A key strategy involves the use of a copper catalyst paired with a chiral diphosphine ligand, which can facilitate the asymmetric alkylation of alkenyl pyridines with Grignard reagents. nih.govresearchgate.net
While the pyrrolo[3,2-b]pyridine scaffold possesses the necessary nitrogen atom for metal coordination, its application as a chiral ligand in asymmetric catalysis is an area that remains largely to be explored. The rigid, planar structure of the fused rings could offer a well-defined steric environment, which, upon appropriate chiral functionalization, could be exploited to induce high enantioselectivity in catalytic transformations. The synthesis of chiral building blocks is fundamental, and methods to produce enantiomerically pure pyridines are crucial for their eventual use as ligands in asymmetric catalysis. nih.gov
Organocatalytic Roles of Pyrrolo[3,2-B]pyridine Derivatives
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents another promising avenue for pyrrolo[3,2-b]pyridine derivatives. The fused heterocyclic system contains both Lewis basic (pyridine nitrogen) and potentially acidic (pyrrole N-H) sites, which could be harnessed for bifunctional catalysis.
Research into related heterocyclic systems demonstrates the potential of such scaffolds in organocatalysis. For instance, the organocatalytic production of chiral pyrrolodiketopiperazines showcases the ability of bicyclic lactims to act as pronucleophiles in carbon-carbon bond-forming reactions. ehu.es While direct studies employing 5,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine or its derivatives as organocatalysts are not widely reported, the fundamental principles suggest that this is a field with significant potential for future investigation.
Materials Science Applications
The rigid, planar, and electron-rich nature of the pyrrolo[3,2-b]pyridine core makes it and its related structures, particularly the 1,4-dihydropyrrolo[3,2-b]pyrrole (DHPP) core, highly attractive for applications in materials science. These scaffolds serve as versatile building blocks for creating novel functional materials with tailored optoelectronic properties.
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials Incorporating Pyrrolo[3,2-B]pyridine Units
The development of efficient and stable organic light-emitting diodes (OLEDs) relies on the design of novel organic materials with high charge carrier mobility and photoluminescence quantum yields. The pyrrolo[3,2-b]pyrrole (B15495793) (DHPP) scaffold, which shares a similar fused-ring structure with pyrrolo[3,2-b]pyridine, has been identified as an extremely promising core for optoelectronic materials. researchgate.netresearchgate.net These dyes have been successfully applied in research related to OLEDs. researchgate.net
Functional pyrene-pyridine integrated systems have also been studied as efficient hole-transporting materials (HTMs) for OLEDs, demonstrating stable performance with low efficiency roll-off. nih.govresearchgate.net For instance, a device using a brominated pyrene-pyridine derivative as the HTM showed a maximum luminance of 17,300 cd/m² and a maximum external quantum efficiency (EQE) of 9%. nih.gov Similarly, pyrene-benzimidazole derivatives have been synthesized and characterized as novel blue emitters for OLEDs, with one prototype achieving an EQE of up to 4.3%. nih.gov The introduction of a five-membered thiophene ring as the π-core in multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters has led to green OLEDs with an outstanding EQE of 34.6%. rsc.org These findings highlight the potential of incorporating nitrogen-containing heterocyclic cores, such as pyrrolo[3,2-b]pyridine, into the design of next-generation OLED materials.
| Material Type | Core Structure | Application | Key Performance Metric | Reference |
|---|---|---|---|---|
| Hole-Transporting Material | Pyrene-Pyridine | OLED | Max. EQE: 9%; Max. Luminance: 17,300 cd/m² | nih.gov |
| Blue Emitter | Pyrene-Benzimidazole | OLED | Max. EQE: 4.3%; CIE (0.148, 0.130) | nih.gov |
| MR-TADF Emitter | Thiophene-Boron-Nitrogen | OLED | Max. EQE: 34.6% (Green Emission) | rsc.org |
Development of Chemical Sensors and Probes Based on Pyrrolo[3,2-B]pyridine Derivatives
Fluorescent chemical sensors are powerful tools for detecting and imaging ions and molecules in various environments, including biological systems. The design of these sensors often relies on a fluorophore whose optical properties change upon interaction with a specific analyte. The rigid and aromatic nature of the pyrrolo[3,2-b]pyridine scaffold makes it an attractive candidate for the core of a fluorescent probe.
Research on related structures has demonstrated the viability of this approach. For example, a series of pyrrolopyrrole aza boron dipyrromethene derivatives have been designed as two-photon fluorescent probes for subcellular imaging. rsc.org By attaching specific targeting groups like triphenylphosphonium, these probes can be directed to specific organelles such as lysosomes. rsc.org Another study developed an aggregation-induced emission (AIE) fluorescent probe based on an imidazo[1,2-a]pyridine core for the detection of hydrogen peroxide in living cells. mdpi.com This probe exhibits a significant fluorescence enhancement upon reaction with H₂O₂, allowing for real-time monitoring. mdpi.com These examples suggest that the pyrrolo[3,2-b]pyridine scaffold could be similarly modified to create a new class of selective and sensitive chemical probes.
| Probe Core Structure | Analyte | Sensing Mechanism | Key Feature | Reference |
|---|---|---|---|---|
| Pyrrolopyrrole aza boron dipyrromethene | Subcellular Imaging | Two-Photon Absorption | TPA cross-section up to 2349 GM | rsc.org |
| Imidazo[1,2-a]pyridine | Hydrogen Peroxide (H₂O₂) | Aggregation-Induced Emission (AIE) | "Turn-on" fluorescence at 500 nm | mdpi.com |
Polymer Chemistry Incorporating Pyrrolo[3,2-B]pyridine Moieties for Functional Materials
Incorporating heterocyclic scaffolds into polymer backbones is a well-established strategy for creating functional materials with tunable electronic and optical properties. Conjugated polymers based on the pyrrolo[3,2-b]pyrrole (DHPP) scaffold have been synthesized and show promise for applications in organic electronics. researchgate.netrsc.org
The synthetic simplicity of the DHPP core allows for the diversification of the polymer structure by attaching different aromatic units, such as thienyl and benzothiadiazole, to the periphery of the monomers. rsc.org This modification enables the tuning of optical absorbances across the visible spectrum and provides design principles for achieving electrochemically stable polymers. rsc.org For example, while phenyl- and thienyl-containing DHPP polymers exhibit localized excitation properties, incorporating a benzothiadiazole unit induces charge-transfer character, which is desirable for donor-acceptor materials in organic solar cells. rsc.org These studies on the closely related DHPP system provide a clear roadmap for the potential incorporation of this compound into novel conjugated polymers for a range of optoelectronic applications.
| Polymer Core | Peripheral Aromatic Unit | Polymerization Method | Resulting Property | Reference |
|---|---|---|---|---|
| Pyrrolo[3,2-b]pyrrole (DHPP) | Phenyl | Suzuki Cross-Coupling | Localized Excitation | rsc.org |
| Pyrrolo[3,2-b]pyrrole (DHPP) | Thienyl | Suzuki Cross-Coupling | Localized Excitation | rsc.org |
| Pyrrolo[3,2-b]pyrrole (DHPP) | Benzothiadiazole | Suzuki Cross-Coupling | Charge-Transfer Character | rsc.org |
Chemical Biology Probes and Tools for Molecular Mechanism Research
The investigation of intricate biological pathways at the molecular level necessitates the use of precisely designed chemical tools. This compound serves as a promising core structure for the generation of such probes, which can be engineered to interact with specific biomolecules and report on their function and environment. The inherent properties of the pyrrolo[3,2-b]pyridine scaffold, including its aromaticity and potential for hydrogen bonding, provide a foundation for creating probes with high affinity and selectivity.
Design and Application of Fluorescent Probes for Intracellular Studies
Fluorescent probes are indispensable for visualizing and quantifying biological processes within the complex milieu of a living cell. The design of such probes based on the this compound scaffold involves the strategic incorporation of functionalities that impart desirable photophysical properties, such as high quantum yield, photostability, and sensitivity to the local environment.
The core pyrrolo[3,2-b]pyridine structure can be chemically modified to modulate its fluorescence emission. For instance, the introduction of electron-donating or electron-withdrawing groups at various positions on the bicyclic ring system can alter the intramolecular charge transfer (ICT) characteristics, leading to changes in fluorescence intensity and wavelength in response to specific cellular events. While specific photophysical data for this compound is not extensively documented, the general principles of fluorophore design suggest that the methyl groups at the 5 and 7 positions would likely influence the electronic distribution and steric interactions of the molecule, which could be leveraged in the rational design of novel fluorescent probes.
The development of such probes would involve synthetic strategies to append recognition moieties for specific cellular targets, such as proteins or nucleic acids, as well as environmentally sensitive fluorophores that report on parameters like pH, ion concentration, or redox state.
Table 1: Hypothetical Design Parameters for this compound-Based Fluorescent Probes
| Parameter | Design Consideration | Potential Application |
| Fluorophore Core | The inherent fluorescence of the pyrrolo[3,2-b]pyridine scaffold can be enhanced or modulated through chemical modifications. | General intracellular staining and imaging. |
| Recognition Moiety | A specific ligand or binding group is attached to the core to direct the probe to a particular biomolecule or organelle. | Targeted imaging of specific proteins or cellular structures. |
| Linker | A flexible or rigid chemical linker connects the fluorophore core and the recognition moiety, optimizing the probe's binding and fluorescent response. | Fine-tuning the probe's sensitivity and selectivity. |
| Environmentally Sensitive Group | A functional group that alters the fluorescence properties in response to changes in the local environment (e.g., pH, polarity). | Real-time monitoring of cellular processes and microenvironments. |
Affinity Labels for Biochemical Target Identification
Identifying the specific cellular targets of bioactive small molecules is a critical step in understanding their mechanism of action. Affinity-based target identification utilizes chemical probes that can covalently bind to their target proteins, enabling their subsequent isolation and identification. The this compound scaffold can be adapted for this purpose by incorporating a photoreactive group, which upon activation by light, forms a covalent bond with nearby molecules.
The design of an affinity label based on this scaffold would involve three key components: the this compound core to provide the binding affinity and selectivity for the target, a photoreactive group (e.g., an aryl azide or benzophenone) for covalent cross-linking, and a reporter tag (e.g., biotin or a clickable alkyne) for enrichment and detection of the labeled proteins.
The pyrrolo[3,2-b]pyridine core is a known scaffold for kinase inhibitors, and many derivatives have been synthesized and evaluated for their inhibitory activity against various kinases. This existing knowledge can be leveraged to design affinity probes that target specific kinases. By starting with a known inhibitor and appending a photoreactive crosslinker and a tag, researchers can create powerful tools to validate drug targets and explore off-target effects.
Table 2: Components of a Hypothetical this compound-Based Affinity Label
| Component | Function | Example Functional Groups |
| Recognition Scaffold | Provides binding affinity and selectivity for the target protein. | This compound core, potentially further substituted to optimize binding. |
| Photoreactive Group | Forms a covalent bond with the target upon photoactivation. | Aryl azide, benzophenone, diazirine. |
| Reporter Tag | Enables the detection and enrichment of the labeled target protein. | Biotin, alkyne, azide (for click chemistry). |
While the direct application of this compound in the development of such sophisticated chemical biology tools is still an emerging area of research, the foundational principles of probe design and the known biological activities of related compounds provide a strong rationale for its future exploration in this field.
Mechanisms of Biological Interactions of 5,7 Dimethyl 1h Pyrrolo 3,2 B Pyridine Analogues Non Clinical Focus
Enzyme Inhibition Kinetics and Mechanistic Studies
Analogues of 5,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine have been identified as potent inhibitors of several key enzymes, particularly kinases. The nature of this inhibition and the structural features governing their potency are areas of active investigation.
Investigation of Specific Enzyme Targets (e.g., Kinases, Proteases)
Kinases:
The pyrrolo[3,2-b]pyridine core is a recognized pharmacophore for kinase inhibition. chemrevlett.com Various analogues have been developed and shown to inhibit a range of kinases, which are critical regulators of cellular processes.
FMS Kinase (CSF-1R): A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase. Among them, compound 1r was identified as a potent inhibitor with an IC50 of 30 nM. chemrevlett.comnih.gov This compound demonstrated selectivity for FMS kinase over a panel of 40 other kinases. chemrevlett.comnih.gov
Polo-like Kinase 4 (PLK4): Structural modifications of the 1H-pyrrolo[2,3-b]pyridine core have led to the identification of PLK4 inhibitors. Docking studies suggest that these analogues bind to the ATP-binding site of the kinase. researchgate.net
Fibroblast Growth Factor Receptor (FGFR): 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. rsc.org Compound 4h from this series showed significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. rsc.org
Cell Division Cycle 7 (Cdc7) Kinase: New 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent, ATP-mimetic inhibitors of Cdc7 kinase, with some analogues achieving IC50 values in the nanomolar range. nih.gov
Glycogen Synthase Kinase 3β (GSK-3β): A novel pyrrolo[2,3-b]pyridine-based inhibitor, S01 , was designed and found to be a highly potent inhibitor of GSK-3β with an IC50 of 0.35 ± 0.06 nM. nih.gov
Proteases:
While the pyrrolopyridine scaffold is predominantly associated with kinase inhibition, some studies have explored its potential as a protease inhibitor.
Human Neutrophil Elastase (HNE): A series of 1H-pyrrolo[2,3-b]pyridine derivatives, a structural isomer of the core compound, have been investigated as inhibitors of HNE, a serine protease. researchgate.net Molecular docking studies suggest that the inhibitory activity is dependent on the formation of a Michaelis complex between the serine residue in the enzyme's active site and the inhibitor. researchgate.net Specific kinetic data for this compound analogues against a wide range of proteases is not extensively documented in the currently available literature.
Structure-Activity Relationship (SAR) Studies for Biochemical Activity
SAR studies have been crucial in optimizing the potency and selectivity of pyrrolo[3,2-b]pyridine analogues as enzyme inhibitors.
For FMS kinase inhibitors with a pyrrolo[3,2-c]pyridine scaffold, the nature of the substituents plays a critical role. For instance, in a series of diarylamides and diarylureas, specific substitutions led to compound 1r being 3.2 times more potent than the lead compound. chemrevlett.comnih.gov
In the context of PLK4 inhibition, SAR studies on 1H-pyrrolo[2,3-b]pyridine analogues revealed that the presence of a terminal amino group, which was critical for SGK1 inhibition, had a minimal impact on PLK4 activity. researchgate.net This highlights the subtle structural changes that can shift selectivity between different kinases.
For FGFR inhibitors, modifications at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring were explored. The introduction of a trifluoromethyl group at this position was found to potentially form a hydrogen bond with the G485 residue of the kinase, thereby improving activity. rsc.org
The development of Cdc7 kinase inhibitors from a (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one lead to a potent thiazol-4(5H)-one analogue, demonstrating the impact of modifying the heterocyclic system attached to the core scaffold. nih.gov
Receptor Binding and Activation Mechanisms at the Molecular Level
Analogues of this compound have been shown to interact with specific receptors, most notably as allosteric modulators.
Quantitative Analysis of Ligand-Receptor Interaction Dynamics
A significant body of research has focused on 1H-pyrrolo[3,2-b]pyridine derivatives as selective negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. These compounds exhibit high potency in in-vitro assays. For example, several compounds in a studied series demonstrated good in vitro GluN2B potency. researchgate.net The binding of these NAMs is not at the agonist binding site but at an allosteric site, leading to a non-competitive inhibition of the receptor's function.
Allosteric Modulation and Conformational Changes Induced by Pyrrolo[3,2-B]pyridine Derivatives
The allosteric modulation by 1H-pyrrolo[3,2-b]pyridine derivatives leads to conformational changes in the target receptor. In the case of GluN2B-containing NMDA receptors, the binding of these NAMs to an allosteric site is thought to stabilize a closed or non-conducting state of the ion channel, thereby reducing the calcium influx that is normally triggered by glutamate (B1630785) and glycine (B1666218) binding. This modulation does not compete with the binding of the endogenous agonists but rather changes the receptor's response to them. The optimization of these compounds has focused on improving their pharmacokinetic properties while maintaining high potency at the GluN2B receptor. researchgate.net
Molecular Pathways Affected by Pyrrolo[3,2-B]pyridine Derivatives in Cellular Systems
The inhibition of specific enzymes or the modulation of receptor activity by this compound analogues translates into effects on various downstream molecular pathways within cellular systems.
Cell Cycle Regulation: As inhibitors of kinases like Cdc7 and PLK4, which are crucial for cell cycle progression, pyrrolo[3,2-b]pyridine analogues can induce cell cycle arrest. For example, a novel 1H-pyrrolo[3,2-c]pyridine derivative, 10t , was shown to cause G2/M phase cell cycle arrest in cancer cell lines. researchgate.net
Apoptosis: The inhibition of survival signaling pathways often leads to the induction of apoptosis (programmed cell death). The aforementioned compound 10t also demonstrated the ability to induce apoptosis. researchgate.net Similarly, vemurafenib (B611658), which contains a pyrrolopyridine core, blocks the MAPK signaling pathway, leading to pro-apoptotic effects in melanoma cells. researchgate.net
MAPK Signaling Pathway: Analogues of vemurafenib, which possess a pyrrolopyridine core, are designed to inhibit the BRAF V600E mutant kinase. researchgate.net This inhibition effectively blocks the downstream MEK and ERK signaling cascade, which is a part of the mitogen-activated protein kinase (MAPK) pathway. researchgate.net This pathway is critical for cell proliferation and survival. researchgate.net
PI3K/Akt/mTOR Pathway: The inhibition of receptor tyrosine kinases such as FGFR can impact the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth, proliferation, and survival.
Modulation of Matrix Metalloproteinases (MMPs): Interestingly, some vemurafenib analogues with a pyrrolopyridine core have shown the ability to inhibit the activity and expression of MMP-2 and MMP-9. researchgate.net These enzymes are crucial for the degradation of the extracellular matrix and are involved in tumor invasion and metastasis. researchgate.net
Biochemical Mechanisms of Antimicrobial Action
Analogues of this compound have emerged as a significant area of research in the quest for novel antimicrobial agents. Their activity stems from the ability to interfere with essential bacterial processes at a biochemical level. The core pyrrolopyridine scaffold allows for diverse chemical modifications, leading to analogues that can target different bacterial machinery. The primary mechanisms elucidated to date involve the inhibition of DNA replication and the disruption of protein synthesis.
A prominent mechanism of action for certain pyrrolopyridine analogues is the inhibition of bacterial DNA gyrase. nih.govnih.gov DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. This enzyme is a validated target for many antibiotics. Pyrrolamide derivatives, which share the pyrrole (B145914) structural element, have been identified as potent inhibitors of DNA gyrase. nih.govnih.gov These compounds function by binding to the ATP-binding site located on the GyrB subunit of the enzyme. nih.gov By occupying this pocket, the analogues prevent ATP hydrolysis, which is necessary for the enzyme's catalytic activity. This inhibition disrupts DNA synthesis, ultimately leading to bacterial cell death. nih.gov The binding interaction is specific, with the pyrrole nitrogen forming a key hydrogen bond with a conserved aspartic acid residue (Asp81) within the ATP pocket, mimicking the interaction of the natural substrate, ATP. nih.gov
Another key biochemical pathway disrupted by pyrrolopyridine analogues is protein synthesis. A study involving a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives identified their potent antibacterial activity through a high-throughput screening program that used a unique double-reporter system. nih.govproquest.com This system allows for the visual inspection of the mechanism of action. The results indicated that the most active compounds in this series likely act by blocking translation. nih.govproquest.comresearchgate.net This was inferred from the low signal of a reporter protein (Katushka2S) whose expression is dependent on active protein synthesis. Notably, this antibacterial activity did not trigger an SOS response, which is a global response to DNA damage, suggesting that the primary mechanism is not DNA damage but rather the inhibition of the ribosome and protein production. nih.govproquest.com
Furthermore, some research points towards DNA intercalation as a possible mechanism for other related analogues. Certain pyrrolo[2,3-b]pyridine derivatives have been shown to efficiently intercalate into calf thymus DNA. researchgate.net This process involves the insertion of the planar aromatic structure of the compound between the base pairs of the DNA double helix. This intercalation can form a stable drug-DNA complex, which physically obstructs the DNA replication and transcription machinery, thereby blocking these vital cellular processes and inhibiting bacterial growth. researchgate.net
Table 1: Antimicrobial Activity and Mechanisms of Pyrrolopyridine Analogues
| Compound Class/Derivative | Target Organism | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| Pyrrolamide derivatives | Escherichia coli, Gram-positive pathogens | Inhibition of DNA gyrase (GyrB subunit) | Binds to the ATP pocket of GyrB, preventing ATP hydrolysis. IC50 of 3 μM against E. coli DNA gyrase for the lead compound. | nih.gov |
| 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives | Escherichia coli | Inhibition of protein synthesis (Translation blockage) | Indicated by a double-reporter system (low Katushka2S signal) without inducing an SOS response. MIC of 3.35 µg/mL for the most active molecule. | nih.govnih.govproquest.com |
| Pyrrolo[2,3-b]pyridine analogues | Not specified (in vitro study) | DNA intercalation | Compound efficiently intercalates into calf thymus DNA, likely blocking DNA replication. | researchgate.net |
Biochemical Mechanisms of Antiviral Action
The structural framework of this compound is a key feature in a variety of analogues demonstrating significant antiviral properties. The biochemical interactions of these compounds are primarily centered on the inhibition of crucial viral enzymes, particularly those involved in the replication cycle of retroviruses like HIV and other viruses such as flaviviruses and influenza.
A major focus of research has been on the activity of pyrrolopyridine analogues as inhibitors of HIV-1 integrase (IN). nih.govnih.govasm.org HIV-1 integrase is an essential enzyme for the virus as it catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral replication. nih.gov A class of pyrrolopyridine-based allosteric integrase inhibitors (ALLINIs) has been developed that targets a non-catalytic site of the enzyme. nih.govasm.org These compounds bind to a pocket at the dimer interface of the integrase's catalytic core domain, which is also the binding site for the host protein LEDGF/p75. nih.gov This binding event induces an aberrant multimerization of the integrase enzyme. The resulting hyper-multimerization of integrase blocks its normal interaction with the viral RNA, which is essential for the correct localization of the viral genome within newly forming virus particles during maturation. nih.govasm.org
Another class of analogues, bicyclic hydroxy-1H-pyrrolopyridine-triones, also targets HIV-1 integrase but with a different emphasis. These compounds show selective and potent inhibition of the strand transfer (ST) step of the integration process, with less effect on the 3'-processing step. nih.gov A key advantage of these particular analogues is their ability to retain inhibitory potency against HIV-1 integrase mutants that have developed resistance to other clinically used integrase inhibitors. nih.gov
Beyond HIV, pyrrolopyridine analogues have shown promise against other viral pathogens. For instance, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as potent antiviral agents against flaviviruses, including Zika virus (ZIKV) and Dengue virus (DENV). mdpi.comnih.gov While these compounds demonstrate clear antiviral activity, their specific molecular target within the viral life cycle is still under investigation. mdpi.comnih.gov Similarly, nucleoside analogues based on the pyrrolo[2,3-d]pyrimidine scaffold have been found to inhibit human cytomegalovirus (HCMV). Their mechanism of action appears to be the inhibition of viral DNA synthesis. nih.gov Furthermore, patents have been filed for pyrrolo[2,3-b]pyridine derivatives that function as inhibitors of influenza virus replication, indicating their potential to interfere with the life cycle of RNA viruses. nih.govgoogle.com
Future Directions and Emerging Research Avenues for 5,7 Dimethyl 1h Pyrrolo 3,2 B Pyridine
Integration with Artificial Intelligence and Machine Learning in Rational Design and Discovery
The convergence of artificial intelligence (AI) and chemistry offers a paradigm shift in how molecules like 5,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine can be developed and optimized. Future research will likely leverage AI and machine learning (ML) to accelerate the discovery of new derivatives with enhanced biological activities and desired physicochemical properties.
Predictive Modeling: Machine learning models, particularly deep learning algorithms, can be trained on large datasets of known bioactive molecules, including various pyrrolopyridine and pyrrolopyrimidine derivatives. springerprofessional.de These models can then predict the potential biological targets, activity, and even toxicity of this compound and its hypothetical analogs. This predictive power allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing.
Generative Models: Advanced generative AI models can design novel molecules from the ground up. springerprofessional.de By providing the this compound core as a starting scaffold, these models can suggest modifications and substitutions likely to improve binding affinity to a specific protein target, such as a kinase or other enzymes implicated in disease. This approach moves beyond simple screening to the intelligent creation of new chemical entities tailored for a specific purpose.
Structure-Based Design Enhancement: AI can augment traditional structure-based drug design. nih.gov For instance, after determining the crystal structure of a target protein in complex with this compound, ML algorithms could analyze the binding pocket and predict modifications that would maximize favorable interactions, leading to more potent and selective inhibitors. Research on related fused pyrimidine (B1678525) derivatives has already demonstrated the success of this synergy between computational design and chemical synthesis. nih.gov
Exploration of Novel and Sustainable Synthetic Routes, Including Biocatalysis
The development of efficient, cost-effective, and environmentally benign synthetic methodologies is crucial for the widespread study and potential commercialization of this compound derivatives.
Green Chemistry Approaches: Future synthetic strategies will likely focus on minimizing waste, avoiding hazardous reagents, and reducing the number of synthetic steps. This could involve exploring one-pot reactions, catalysis with earth-abundant metals, and the use of greener solvents. The principles of molecular simplification, as demonstrated in the design of vemurafenib (B611658) analogs, could also guide the development of more accessible synthetic routes. mdpi.com
Biocatalysis: The use of enzymes to perform specific chemical transformations offers high selectivity and mild reaction conditions. Future research could investigate the potential of enzymes (e.g., transaminases, oxidoreductases) to catalyze key steps in the synthesis of the pyrrolo[3,2-b]pyridine core or to selectively modify the this compound scaffold. This approach, while still nascent for this specific heterocycle, represents a significant frontier in sustainable chemistry.
Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing. Applying flow chemistry to the synthesis of this compound could streamline its production and facilitate the rapid generation of a library of derivatives for screening.
Discovery of Unconventional Reactivity and Transformations of the Pyrrolo[3,2-B]pyridine System
Investigating the fundamental chemical reactivity of the this compound system beyond well-known transformations could unveil novel molecular architectures with unique properties.
A study on the related 3-aminothieno[2,3-b]pyridine series revealed an unusual oxidative dimerization when treated with sodium hypochlorite, leading to complex polyheterocyclic structures. acs.org This unexpected outcome highlights that even seemingly simple reagents can trigger complex and novel transformations. Future research on this compound could systematically explore its reactivity under a wide range of conditions (e.g., oxidative, reductive, photochemical) to uncover similar unconventional transformations. The electronic nature of the pyrrolo[3,2-b]pyridine core, influenced by the two methyl groups, may lead to unique reactivity pathways distinct from other isomers or related heterocyclic systems. Discovering such reactions would not only expand the synthetic chemist's toolkit but also provide access to novel, three-dimensional chemical space.
Application of Advanced In-Situ and Operando Characterization Techniques
While standard analytical techniques like NMR, LC-MS, and HPLC are indispensable for routine characterization bldpharm.combldpharm.com, advanced in-situ and operando spectroscopic methods can provide a much deeper understanding of the dynamic processes involving this compound.
In-situ Reaction Monitoring: Techniques such as in-situ IR or Raman spectroscopy, and process analytical technology (PAT), can monitor the formation of intermediates, transition states, and byproducts in real-time during a chemical synthesis. This would provide invaluable mechanistic data for optimizing reaction conditions and yields for novel synthetic routes.
Operando Spectroscopy in Biological Systems: Applying advanced spectroscopic techniques to observe the molecule "in action" within a biological environment could be transformative. For example, specialized NMR techniques or vibrational spectroscopy could be used to study the binding kinetics and conformational changes of this compound when it interacts with a target protein, providing insights that are not accessible from static crystal structures alone.
Development of Multifunctional Pyrrolo[3,2-B]pyridine-Based Systems for Synergistic Applications
The core structure of this compound can serve as a scaffold for developing multifunctional molecules designed to perform several tasks simultaneously.
Dual-Target or Hybrid Drugs: By conjugating the this compound moiety with another distinct pharmacophore, it may be possible to create hybrid molecules that act on two different biological targets. This is a promising strategy for overcoming drug resistance in cancer therapy. The synergistic activity observed when combining ATR inhibitors with other agents points to the potential of such multi-pronged approaches. nih.gov
Theranostics: The pyrrolopyridine scaffold could be incorporated into theranostic agents, which combine therapeutic action with diagnostic imaging. This could involve attaching a fluorescent dye or a metal-chelating group for PET or MRI imaging to the this compound core. Such an agent could simultaneously treat a disease and allow for non-invasive monitoring of its biodistribution and target engagement.
Drug Delivery Systems: The compound could be loaded into or covalently attached to nanocarriers, such as liposomes or polymers, for targeted delivery to specific cells or tissues. This approach could enhance therapeutic efficacy while minimizing off-target side effects.
Potential Applications in Emerging Fields Such as Quantum Information Science
Looking further ahead, the unique electronic properties of heterocyclic aromatic systems like this compound could be harnessed in fields beyond medicine.
Quantum information science (QIS) is an emerging field that utilizes the principles of quantum mechanics for computing, communication, and sensing. Certain molecules with specific photophysical and electronic properties, such as stable spin states and long coherence times, can function as molecular qubits or quantum sensors. While currently speculative, future research could involve:
Theoretical Modeling: Computational quantum chemistry could be used to predict the electronic structure, spin states, and photophysical properties of this compound and its derivatives.
Tuning Properties: Through targeted synthetic modifications—for example, by introducing heavy atoms or specific functional groups—it might be possible to tune the molecule's properties to make them suitable for QIS applications. The goal would be to control the spin state of the molecule with external stimuli like light or magnetic fields.
This avenue of research is highly exploratory but represents a high-risk, high-reward area where materials science, physics, and synthetic chemistry intersect, potentially positioning this compound as a building block for the technologies of the future.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
